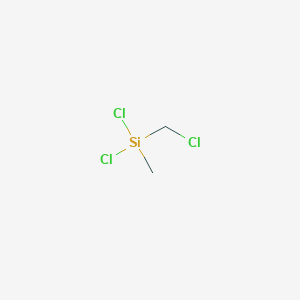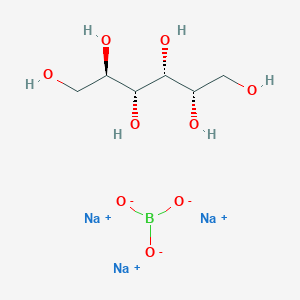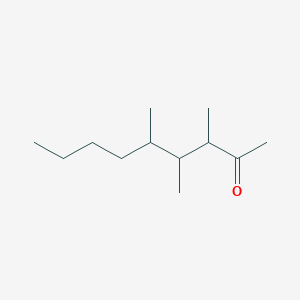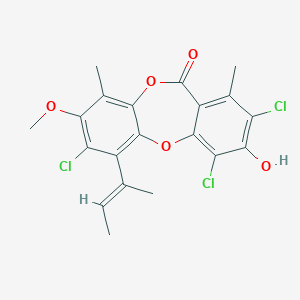
Dichloro(chloromethyl)methylsilane
Descripción general
Descripción
Dichloro(chloromethyl)methylsilane, also known as (Chloromethyl)dichloromethylsilane or (Chloromethyl)methyldichlorosilane, is a clear, mobile, colorless to yellowish, caustic liquid with a pungent odor . It has a linear formula of (ClCH2)Si(CH3)Cl2 and a CAS Number of 1558-33-4 .
Molecular Structure Analysis
The molecular weight of Dichloro(chloromethyl)methylsilane is 163.51 . The IUPAC Standard InChI is InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
Dichloro(chloromethyl)methylsilane has a vapor density greater than 1 (vs air), a refractive index n20/D of 1.449 (lit.), a boiling point of 121-122 °C (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . It is recommended to be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Building Block for Agrochemical Substances/Actives
Dichloro(chloromethyl)methylsilane is used as a building block in the synthesis of agrochemical substances and actives . Agrochemicals play a crucial role in protecting crops from pests and enhancing crop yield.
Synthesis of Silicon-Containing Intermediates
This compound is used in the synthesis of silicon-containing intermediates . These intermediates are often used in the production of various silicon-based materials and chemicals.
Telomerization Reaction
Dichloro(chloromethyl)methylsilane is used in the telomerization reaction with hexamethylcyclotrisiloxane. The introduction of polar groups in the organic group of organosilanes greatly activates them in this reaction.
Research and Development
As a chemical with unique properties, Dichloro(chloromethyl)methylsilane is used in various research and development contexts . Its reactivity and structure make it a valuable tool for exploring new synthetic methods and materials.
Safety and Hazards
Dichloro(chloromethyl)methylsilane is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Dichloro(chloromethyl)methylsilane, also known as Chloromethyldichloromethylsilane, is a chemical compound with the formula (ClCH2)Si(CH3)Cl2 . It is primarily used as a building block in the synthesis of silicon-containing intermediates . The primary targets of this compound are the reactants in these synthesis reactions.
Mode of Action
The exact mode of action of Dichloro(chloromethyl)methylsilane is dependent on the specific synthesis reaction it is involved in. Generally, it can react with other compounds to form new silicon-containing intermediates . The specifics of these interactions are highly dependent on the reactants and conditions of the synthesis process.
Biochemical Pathways
Its primary use is in the synthesis of silicon-containing intermediates in the chemical industry .
Pharmacokinetics
It is known to be a volatile compound with a boiling point of 121-122 °c . It is also known to react with water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Dichloro(chloromethyl)methylsilane is the formation of new silicon-containing intermediates . These intermediates can then be used in further synthesis reactions to produce a variety of products.
Action Environment
The action of Dichloro(chloromethyl)methylsilane is highly dependent on the environmental conditions. It is sensitive to moisture, as it reacts with water . Therefore, it must be stored in a dry and tightly closed container . It is also flammable, with a flash point of 35 °C , and should be kept away from heat, sparks, open flames, and hot surfaces . The storage temperature should be between 2-8°C .
Propiedades
IUPAC Name |
dichloro-(chloromethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBZWYBCUJLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027411 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(chloromethyl)methylsilane | |
CAS RN |
1558-33-4 | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1558-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(chloromethyl)methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(chloromethyl)methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORO(CHLOROMETHYL)METHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P7N047N2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Chloromethyldichloromethylsilane?
A: Chloromethyldichloromethylsilane, also known as Dichloro(chloromethyl)methylsilane, has the molecular formula CH3Cl3Si. While the provided abstracts do not delve into detailed spectroscopic data, they highlight its use as a precursor in various chemical syntheses. [, , ]
Q2: What are the applications of Chloromethyldichloromethylsilane in material science?
A: Research indicates that Chloromethyldichloromethylsilane serves as a valuable precursor in synthesizing poly(methylsilane-carbosilane), a material explored for its potential use in producing Silicon Carbide (SiC). [] This suggests the compound plays a crucial role in developing advanced ceramic materials.
Q3: How is Chloromethyldichloromethylsilane utilized in organic synthesis?
A: The compound acts as a building block for creating complex molecules. One example is its use in synthesizing Flusilazole, a broad-spectrum fungicide. [] Additionally, it serves as a starting material for synthesizing silacyclophanones, cyclic organosilicon esters derived from ortho-phthalic acids. [, ] This highlights the compound's versatility in constructing diverse organic structures.
Q4: Are there any studies on the conformational properties of Chloromethyldichloromethylsilane?
A: Yes, research has investigated the structure, conformational composition, and torsional potential of Chloromethyldichloromethylsilane using gas-phase electron diffraction combined with ab initio molecular orbital calculations. [] This suggests ongoing efforts to understand the compound's structural flexibility and its implications for reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)









